molecular formula C11H13N5O3S2 B2685855 N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034546-20-6

N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2685855
CAS No.: 2034546-20-6
M. Wt: 327.38
InChI Key: GHRYMZZTWLYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system, a thiazole ring, and an acetamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiazole ring and the acetamide group. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and acetamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfonyl and thiazole-containing molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical stability and reactivity can be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the thiazole and pyrazolo[1,5-a]pyrazine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzamide
  • N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)pyridin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and ring systems. This structural diversity enhances its potential for various applications and provides a broader range of chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S2/c1-8(17)14-11-12-6-10(20-11)21(18,19)15-4-5-16-9(7-15)2-3-13-16/h2-3,6H,4-5,7H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYMZZTWLYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.